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molecular formula C14H12Cl2N4O4 B119496 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-39-1

2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

Cat. No. B119496
M. Wt: 371.2 g/mol
InChI Key: ZJWOVHYWZCXAHX-UHFFFAOYSA-N
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Patent
US05639881

Procedure details

To a solution of 105 mg (0.313 mmol) of 20 in 10 mL of dry dimethyl formamide, were added 66 mg (1.56 mmol) of LiCl and 191 mg (1.56 mmol) of dimethylaminopyrldine. To this mixture was added 120 μL (1.56 mmol ) of methanesulfonyl chloride and the resulting solution gently heated with a heat gun until it became homogenous. After stirring this mixture at room temperature for 6 h, it was combined with 100 mL of water and the resulting mixture allowed to stir for an additional 2 hours. The resulting yellow precipitate was filtered, rinsed with water, and dried: 99 mg (85%) yield; mp >275° C. dec; IR (KBr pellet) 3036, 1645, 1603, 1421, 1372, 1343, 1270, 1240, 1015, 794 cm-1 ; 1H NMR (dimethyl-d6 sulfoxide) δ11.84 (2H, s, 5- and 10-hydroxyl) 4.95 (4H, s, methylenes), 3.65 (6H, s, 3- and 8- methyls); mass spectrum (EI, solids probe), m/z 370 (P+, 35Cl35Cl), 372 (P+, 37Cl35Cl), 374 (P+, 37Cl37Cl). Anal. Calcd for C14H12Cl2N4O4 : C, 45.30, H, 3.26; N, 15.09. Found: C, 45.76; H, 3.47; N, 13.99.
Name
Quantity
105 mg
Type
reactant
Reaction Step One
Name
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
120 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[N:4]([CH3:24])[C:5](=[O:23])[C:6]2[C:7]([N:22]=1)=[C:8]([OH:21])[C:9]1[C:10](=[O:20])[N:11]([CH3:19])[C:12]([CH2:17]O)=[N:13][C:14]=1[C:15]=2[OH:16].[Li+].[Cl-:26].CS([Cl:31])(=O)=O.[K+].[Br-]>CN(C)C=O.O>[Cl:26][CH2:2][C:3]1[N:4]([CH3:24])[C:5](=[O:23])[C:6]2[C:7]([N:22]=1)=[C:8]([OH:21])[C:9]1[C:10](=[O:20])[N:11]([CH3:19])[C:12]([CH2:17][Cl:31])=[N:13][C:14]=1[C:15]=2[OH:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
105 mg
Type
reactant
Smiles
OCC=1N(C(C=2C(=C(C=3C(N(C(=NC3C2O)CO)C)=O)O)N1)=O)C
Name
Quantity
66 mg
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
120 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring this mixture at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution gently heated with a heat gun until it
STIRRING
Type
STIRRING
Details
to stir for an additional 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate was filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
99 mg (85%) yield

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ClCC=1N(C(C=2C(=C(C=3C(N(C(=NC3C2O)CCl)C)=O)O)N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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